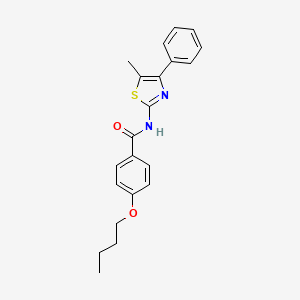

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

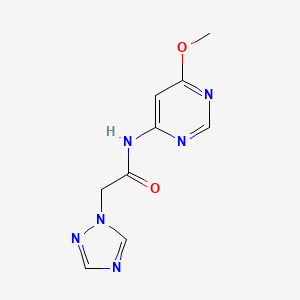

“4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a complex organic compound that contains several functional groups. It includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” would depend on its exact molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Applications De Recherche Scientifique

Comprehensive Analysis of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Applications:

Antitumor and Cytotoxic Activity

Thiazole derivatives have been studied for their potential in cancer treatment due to their antitumor and cytotoxic properties. Compounds similar to 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide have demonstrated potent effects on various human tumor cell lines, indicating a possible application in developing new anticancer drugs .

Agrochemical Applications

Thiazoles are known for their use in agrochemicals. The structural motif of thiazole is present in many compounds that serve as plant growth regulators, herbicides, and fungicides. The specific compound may have potential uses in enhancing agricultural productivity through disease control or growth regulation .

Industrial Applications

Due to their stability and reactive nature, thiazole derivatives are used in various industrial applications, including as photographic sensitizers. The compound could be explored for its utility in improving the efficiency of photosensitive materials used in imaging technologies .

Medicinal Chemistry

In medicinal chemistry, thiazole derivatives are integral to several drugs with clinical importance. They serve as core structures for medicines targeting a range of diseases beyond cancer, such as bacterial infections and inflammatory conditions. Research into the specific applications of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide within medicinal chemistry could yield new therapeutic agents .

Biological Evaluation

Thiazoles undergo biological evaluations to determine their efficacy and safety profile in various biological systems. This compound could be subjected to similar evaluations to assess its potential as a biologically active molecule with therapeutic benefits .

Photographic Sensitizers

The unique properties of thiazole derivatives make them suitable for use as photographic sensitizers. Research into the specific sensitizing capabilities of this compound could lead to advancements in photographic materials and techniques .

Antimicrobial Activity

Thiazole derivatives often exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. Investigating the antimicrobial properties of this compound could contribute to combating resistant strains of bacteria or fungi .

Chemical Synthesis

Thiazole derivatives are frequently used as intermediates in chemical synthesis processes due to their reactivity. This compound could be utilized in synthesizing complex molecules for various scientific and industrial purposes .

This analysis provides an overview of potential scientific research applications for the specified compound based on the general properties and known uses of thiazole derivatives. Further research and experimentation would be necessary to confirm these applications for 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide specifically.

InTechOpen - Thiazole Derivatives Springer - Thiazoles: having diverse biological activities MDPI - Thiazole: A Versatile Standalone

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context in which “4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is used. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Orientations Futures

Propriétés

IUPAC Name |

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-3-4-14-25-18-12-10-17(11-13-18)20(24)23-21-22-19(15(2)26-21)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVNOQAWHLHUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2937583.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2937585.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2937588.png)

![[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane](/img/structure/B2937591.png)

![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate](/img/structure/B2937593.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2937597.png)

![4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole](/img/structure/B2937601.png)

![(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2937602.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2937605.png)